1-Piperazineacetonitrile, 4-phenyl-

描述

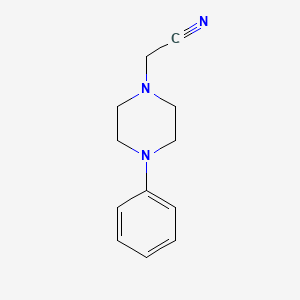

1-Piperazineacetonitrile, 4-phenyl- is a piperazine derivative featuring a phenyl group at the 4-position of the piperazine ring and an acetonitrile (-CH₂CN) substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in modulating receptor binding and pharmacokinetic properties . The nitrile group in this compound may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry reactions .

属性

分子式 |

C12H15N3 |

|---|---|

分子量 |

201.27 g/mol |

IUPAC 名称 |

2-(4-phenylpiperazin-1-yl)acetonitrile |

InChI |

InChI=1S/C12H15N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,7-11H2 |

InChI 键 |

ONNCTSYEIOXVCV-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CC#N)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)

- Structure : Contains a piperazine core with an acetyl group (-COCH₃) and a 4-hydroxyphenyl substituent .

- Key Differences: The acetyl group introduces polarity and hydrogen-bonding capability, contrasting with the nitrile group in 1-piperazineacetonitrile, which lacks hydrogen-bond donors. The hydroxyl (-OH) group enhances solubility in polar solvents compared to the hydrophobic phenyl group in the target compound.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of functional groups in drug design .

2-(4-Methoxyphenyl)-N-(4-Phenyl-1-Piperazinyl)Acetamide

- Structure : Features an acetamide (-CH₂CONH₂) side chain and a 4-methoxyphenyl group .

- The methoxy (-OCH₃) substituent increases electron density on the phenyl ring, altering electronic interactions in binding assays .

- Synthetic Relevance : Demonstrates the use of arylpiperazine scaffolds in synthesizing bioactive molecules.

1-Piperazineacetonitrile,4-(1-Methylethyl)- (CAS 240143-46-8)

- Structure : Piperazine substituted with an isopropyl group and an acetonitrile moiety .

- Molecular weight (167.25 g/mol) is lower than the phenyl analogue (estimated ~215 g/mol for C₁₂H₁₄N₄).

- Reactivity : Highlights the nitrile group’s role in further synthetic modifications.

Comparison with Other Piperazines

- Arylpiperazine Derivatives : describes the use of PPAA (polyphosphoric acid trimethylsilyl ester) and DMF for coupling reactions, a method adaptable to introducing acetonitrile groups .

- Thiadiazole-Piperazine Hybrids : highlights the use of sodium hydride and DMF for nucleophilic substitutions, a strategy applicable to nitrile group introduction .

Pharmacological and Physicochemical Properties

Receptor Binding

- The nitrile group’s electron-withdrawing nature may enhance binding specificity compared to electron-donating groups like methoxy .

- Opioid Receptor Interactions : Piperidines and benzomorphans () demonstrate diverse receptor efficacies, but nitrile-containing piperazines remain underexplored in this context .

Physicochemical Properties

| Property | 1-Piperazineacetonitrile, 4-Phenyl- | 1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine | 2-(4-Methoxyphenyl)-N-(4-Phenylpiperazinyl)Acetamide |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄ (estimated) | C₁₂H₁₆N₂O₂ | C₁₉H₂₂N₃O₂ |

| Polarity | Moderate (nitrile) | High (acetyl, hydroxyl) | Moderate (amide, methoxy) |

| Solubility | Low in water; soluble in DCM, DMF | High in polar solvents (due to -OH) | Moderate in ethanol, DMSO |

| Stability | Stable under neutral conditions | Hydrolyzable (acetyl group) | Stable amide bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。